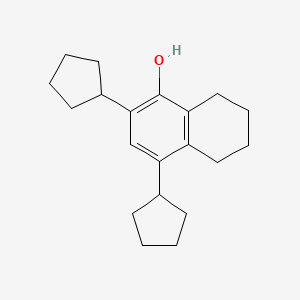

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol

Descripción

Propiedades

Número CAS |

60834-79-9 |

|---|---|

Fórmula molecular |

C20H28O |

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

2,4-dicyclopentyl-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C20H28O/c21-20-17-12-6-5-11-16(17)18(14-7-1-2-8-14)13-19(20)15-9-3-4-10-15/h13-15,21H,1-12H2 |

Clave InChI |

MQMVHENDDKNOFQ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)C2=CC(=C(C3=C2CCCC3)O)C4CCCC4 |

Origen del producto |

United States |

Métodos De Preparación

Cyclopentylation of Naphthol Derivatives

Starting Material: 1-naphthol or partially hydrogenated naphthols.

Reagents: Cyclopentyl halides or cyclopentyl carbocations generated in situ.

Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate electrophilic substitution.

Conditions: Typically conducted under anhydrous conditions, at low to moderate temperatures to control regioselectivity.

Outcome: Selective substitution at the 2 and 4 positions to install cyclopentyl groups.

Partial Hydrogenation of the Naphthalene Ring

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel.

Hydrogen Pressure: Moderate pressures (e.g., 1-5 atm H2) to avoid full saturation.

Temperature: Controlled between 25°C to 60°C to favor tetrahydro formation.

Solvents: Ethanol, ethyl acetate, or other suitable organic solvents.

Duration: Several hours, monitored by chromatographic methods to determine completion.

Result: Conversion of the aromatic ring to the 5,6,7,8-tetrahydro derivative while maintaining the aromaticity of the other ring and the hydroxyl group.

| Step | Reaction Type | Reagents/Catalysts | Conditions | Product Features |

|---|---|---|---|---|

| 1 | Electrophilic substitution | Cyclopentyl halide, AlCl3 | Anhydrous, 0-25°C | 2,4-Dicyclopentyl-1-naphthol intermediate |

| 2 | Catalytic hydrogenation | Pd/C, H2 gas | 1-5 atm H2, 25-60°C, ethanol | 2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol |

Chromatography: Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phase is effective for monitoring purity and isolating the compound. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

Isolation: Post-reaction mixtures are typically extracted with organic solvents, washed, dried, and purified by distillation or recrystallization.

Characterization: NMR spectroscopy confirms substitution and hydrogenation patterns; mass spectrometry verifies molecular weight; IR spectroscopy confirms hydroxyl presence.

Yield Optimization: Reaction parameters such as catalyst loading, temperature, and hydrogen pressure are optimized to maximize yield and minimize over-reduction or side reactions.

Selectivity: The use of specific catalysts and controlled reaction times ensures selective tetrahydro formation without full saturation of the naphthalene ring.

Scalability: The described methods are scalable for preparative synthesis, with industrial hydrogenation reactors employed for larger batches.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Cyclopentylation Temp. | 0–25°C | Low temp favors regioselectivity |

| Cyclopentylation Catalyst | AlCl3 or BF3 | Lewis acid catalysis |

| Hydrogenation Catalyst | Pd/C, PtO2, Raney Ni | Pd/C preferred for selectivity |

| Hydrogen Pressure | 1–5 atm | Moderate pressure to avoid over-reduction |

| Hydrogenation Temp. | 25–60°C | Controlled to maintain tetrahydro state |

| Solvent | Ethanol, ethyl acetate | Solvent choice affects reaction rate |

| Reaction Time | Several hours (3–6 h) | Monitored by HPLC or TLC |

The preparation of this compound involves a strategic combination of electrophilic aromatic substitution to introduce cyclopentyl groups and controlled catalytic hydrogenation to achieve the tetrahydro configuration. The process demands careful control of reaction conditions to preserve the hydroxyl functionality and ensure regioselectivity. Analytical methods such as RP-HPLC are essential for monitoring and purification. These preparation methods are well-established and adaptable for both laboratory-scale and industrial production, supporting the compound’s applications in research and industry.

Análisis De Reacciones Químicas

Tipos de reacciones

2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar cetonas o quinonas correspondientes.

Reducción: Una reducción adicional puede conducir a la hidrogenación completa del anillo de naftaleno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Hidrogenación catalítica usando Pd/C o PtO2 bajo gas hidrógeno.

Principales productos formados

Oxidación: Formación de cetonas o quinonas.

Reducción: Derivados de naftaleno completamente hidrogenados.

Sustitución: Derivados halogenados o nitrados del compuesto original.

Aplicaciones Científicas De Investigación

2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol tiene varias aplicaciones en investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.

Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antitumorales y antivirales.

Industria: Utilizado como precursor en la producción de productos químicos y materiales especiales

Mecanismo De Acción

El mecanismo de acción de 2,4-Diciclopentil-5,6,7,8-tetrahidro-1-naftol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías metabólicas o interactuar con receptores para alterar la señalización celular .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS Number : 60834-79-9

- Molecular Formula : C${20}$H${28}$O

- Molecular Weight : 284.443 g/mol

- LogP : 6.69 (indicating high lipophilicity) .

- Structure : Features a tetralin (5,6,7,8-tetrahydro-1-naphthol) core substituted with two cyclopentyl groups at positions 2 and 2.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Physicochemical Properties

*Estimated based on structure.

Key Differentiators

- Substituent Impact : Cyclopentyl groups enhance hydrophobicity and chromatographic retention, whereas tert-butyl groups provide steric stabilization in material science applications.

- Saturation Level : Fully saturated tetralin cores (e.g., 5,6,7,8-tetrahydro-1-naphthol) offer greater conformational flexibility compared to dihydro or unsaturated variants .

- Synthetic Flexibility : Substituents like chlorine or methyl groups enable tailored reactivity for drug synthesis or polymer chemistry .

Actividad Biológica

2,4-Dicyclopentyl-5,6,7,8-tetrahydro-1-naphthol (CAS Number: 60834-79-9) is a chemical compound characterized by its unique structure and potential biological activity. The compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its promising properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 284.44 g/mol. The compound features a tetrahydronaphthol core with two cyclopentyl groups attached at the 2 and 4 positions. Its structural details are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C20H28O |

| Molecular Weight | 284.44 g/mol |

| LogP | 6.69 |

| InChI Key | MQMVHENDDKNOFQ-UHFFFAOYSA-N |

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications. Its biological effects can be categorized into various areas:

Antioxidant Activity

Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the naphthol moiety is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation.

Antitumor Potential

There is emerging evidence that this compound may have antitumor activity. Similar compounds have been reported to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of signaling pathways involved in cell survival.

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of several naphthol derivatives. The results indicated that this compound demonstrated a significant reduction in lipid peroxidation levels compared to control groups.

Anti-inflammatory Mechanism Investigation

In a study focusing on the anti-inflammatory effects of naphthol derivatives, it was found that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in vitro. This suggests a potential mechanism for its anti-inflammatory action.

Antitumor Activity Assessment

A recent investigation into the antitumor effects of various naphthol derivatives included this compound. The compound exhibited cytotoxicity against glioma cell lines with an IC50 value indicating significant potency compared to standard chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.